molecular formula C17H17N3O3S B250086 N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B250086
M. Wt: 343.4 g/mol
InChI Key: ZECZDTNOAVDICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea (abbreviated as FPTU) is a synthetic compound that has been widely studied for its potential applications in scientific research. FPTU belongs to the class of thiourea derivatives, which are known for their diverse bioactivities and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, studies have shown that N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is also stable and can be stored for long periods of time. However, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea may have off-target effects that need to be further studied.

Future Directions

There are several future directions for research on N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action. This will help to identify its potential targets and optimize its use in various applications. Another area of research is to study its potential use as a diagnostic tool for cancer and other diseases. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be further modified to improve its bioactivity and pharmacological properties. Finally, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be studied for its potential use in combination therapy with other drugs for various diseases.

Synthesis Methods

The synthesis of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction of 2-(1-pyrrolidinylcarbonyl)phenylisothiocyanate with 2-furoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea. This method has been optimized for high yield and purity of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea.

Scientific Research Applications

N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c21-15(14-8-5-11-23-14)19-17(24)18-13-7-2-1-6-12(13)16(22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H2,18,19,21,24)

InChI Key

ZECZDTNOAVDICE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.